molecular formula C10H12F2O3S B13725444 4-((3,4-Difluorophenyl)sulfonyl)butan-1-ol

4-((3,4-Difluorophenyl)sulfonyl)butan-1-ol

Cat. No.: B13725444
M. Wt: 250.26 g/mol
InChI Key: RDBQOUFDBVNMGM-UHFFFAOYSA-N
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Description

4-((3,4-Difluorophenyl)sulfonyl)butan-1-ol is an organic compound characterized by the presence of a sulfonyl group attached to a butanol chain, with two fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Difluorophenyl)sulfonyl)butan-1-ol typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with butanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Difluorophenyl)sulfonyl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3,4-Difluorophenyl)sulfonyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3,4-Difluorophenyl)sulfonyl)butan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The fluorine atoms on the phenyl ring can influence the compound’s reactivity and stability by altering the electronic properties of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Iodophenyl)butan-1-ol
  • 4-(4-Bromophenyl)butan-1-ol
  • 4-(4-Chlorophenyl)butan-1-ol

Uniqueness

4-((3,4-Difluorophenyl)sulfonyl)butan-1-ol is unique due to the presence of both fluorine atoms and a sulfonyl group, which impart distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the sulfonyl group provides a site for further chemical modifications.

Properties

Molecular Formula

C10H12F2O3S

Molecular Weight

250.26 g/mol

IUPAC Name

4-(3,4-difluorophenyl)sulfonylbutan-1-ol

InChI

InChI=1S/C10H12F2O3S/c11-9-4-3-8(7-10(9)12)16(14,15)6-2-1-5-13/h3-4,7,13H,1-2,5-6H2

InChI Key

RDBQOUFDBVNMGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCCCO)F)F

Origin of Product

United States

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